N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide
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Overview
Description
N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 3,3-dimethyl-2-oxobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 3,3-dimethyl-2-oxobutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3,3-dimethyl-2-oxobutyl)-3-hydroxybenzamide
- N-(3,3-dimethyl-2-oxobutyl)-3-propoxybenzamide
- N-(3,3-dimethyl-2-oxobutyl)-4-methyl-1-naphthamide
Comparison: N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of a methyl group at the 3-position of the benzamide ring can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(3,3-dimethyl-2-oxobutyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-10-6-5-7-11(8-10)13(17)15-9-12(16)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
DKERRRGKYABDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)C(C)(C)C |
Origin of Product |
United States |
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